

# Discovery and Isolation of Sadopeptins A from *Streptomyces* sp. YNK18: A Technical Guide

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## Compound of Interest

Compound Name: Sadopeptins A

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This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of Sadopeptin A, a novel sulfur-bearing cyclic heptapeptide with proteasome inhibitory activity. The information is derived from the primary research conducted on *Streptomyces* sp. YNK18, a strain isolated from a trail of royal tombs in the Republic of Korea. [1] This document details the experimental protocols, quantitative data, and key workflows involved in bringing this natural product to light.

## Discovery: A Targeted Search for Sulfur-Containing Natural Products

**Sadopeptins A** and B were discovered through a targeted mass spectrometry-based search for new sulfur-bearing natural products from a metabolically prolific actinobacterial strain, *Streptomyces* sp. YNK18.[1][2] The characteristic isotopic signature of sulfur in the mass spectrometry analysis of the culture extracts was the key indicator of the presence of these novel compounds.[1][2]

## Fermentation and Extraction of Sadopeptin A

The production of Sadopeptin A was achieved through a multi-step fermentation and extraction process, commencing with the cultivation of *Streptomyces* sp. YNK18.

## Experimental Protocol: Fermentation

- **Seed Culture:** A single colony of *Streptomyces* sp. YNK18 was inoculated into 50 mL of YEME medium (containing 4 g/L yeast extract, 10 g/L malt extract, and 4 g/L glucose) in a 250 mL Erlenmeyer flask. The culture was incubated for 3 days at 28 °C on a rotary shaker at 180 rpm.
- **Production Culture:** An aliquot (1 mL) of the seed culture was transferred to 100 mL of the same YEME medium in a 500 mL Erlenmeyer flask. The production culture was incubated for 7 days under the same conditions as the seed culture.
- **Scale-Up:** For large-scale production, a 2% (v/v) seed culture was inoculated into 20 L of YEME medium in a 30 L fermenter. The fermentation was carried out for 7 days at 28 °C with an aeration rate of 1 vvm and an agitation speed of 200 rpm.

## Experimental Protocol: Extraction

- **Harvesting:** The entire 20 L culture broth was harvested and centrifuged at 4000 rpm for 20 minutes to separate the mycelium and the supernatant.
- **Supernatant Extraction:** The supernatant was extracted twice with an equal volume of ethyl acetate (EtOAc). The organic layers were combined and concentrated in vacuo to yield a crude extract.
- **Mycelium Extraction:** The mycelial cake was extracted twice with 5 L of methanol (MeOH) at room temperature. The methanolic extracts were combined and concentrated under reduced pressure.

## Purification of Sadopeptin A

The crude extracts from the supernatant and mycelium were combined and subjected to a multi-step chromatographic purification process to isolate Sadopeptin A.

## Experimental Protocol: Purification

- **Solvent Partitioning:** The combined crude extract was dissolved in 80% aqueous MeOH and partitioned against an equal volume of n-hexane to remove nonpolar impurities.

- **Flash Chromatography:** The 80% MeOH fraction was subjected to silica gel flash chromatography using a stepwise gradient of chloroform (CHCl<sub>3</sub>) and methanol (MeOH) (from 100:0 to 0:100, v/v). Fractions were analyzed by thin-layer chromatography (TLC).
- **Preparative HPLC:** Fractions containing Sadopeptin A were pooled, concentrated, and further purified by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A gradient of acetonitrile (MeCN) in water (H<sub>2</sub>O) containing 0.1% trifluoroacetic acid (TFA) was used as the mobile phase.
- **Final Purification:** The fractions containing Sadopeptin A were subjected to a final purification step using semi-preparative RP-HPLC with a different gradient of MeCN in H<sub>2</sub>O (with 0.1% TFA) to yield pure Sadopeptin A.

## Quantitative Data: Isolation Yield

The following table summarizes the yield of Sadopeptin A from the 20 L fermentation of *Streptomyces* sp. YNK18.

Purification Step	Starting Material	Yield of Sadopeptin A (mg)
Fermentation Broth	20 L	-
Combined Crude Extract	-	5.2 g (total extract)
Final Pure Compound	5.2 g (crude extract)	12.5 mg

## Structural Elucidation of Sadopeptin A

The planar and stereochemical structure of Sadopeptin A was determined to be a new cyclic heptapeptide containing methionine sulfoxide [Met(O)] and 3-amino-6-hydroxy-2-piperidone (Ahp).[2][3][4] This was achieved through a combination of spectroscopic and chemical methods.

## Experimental Methodologies

- **Mass Spectrometry (MS):** High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula of Sadopeptin A as C<sub>47</sub>H<sub>69</sub>N<sub>9</sub>O<sub>13</sub>S.[2]

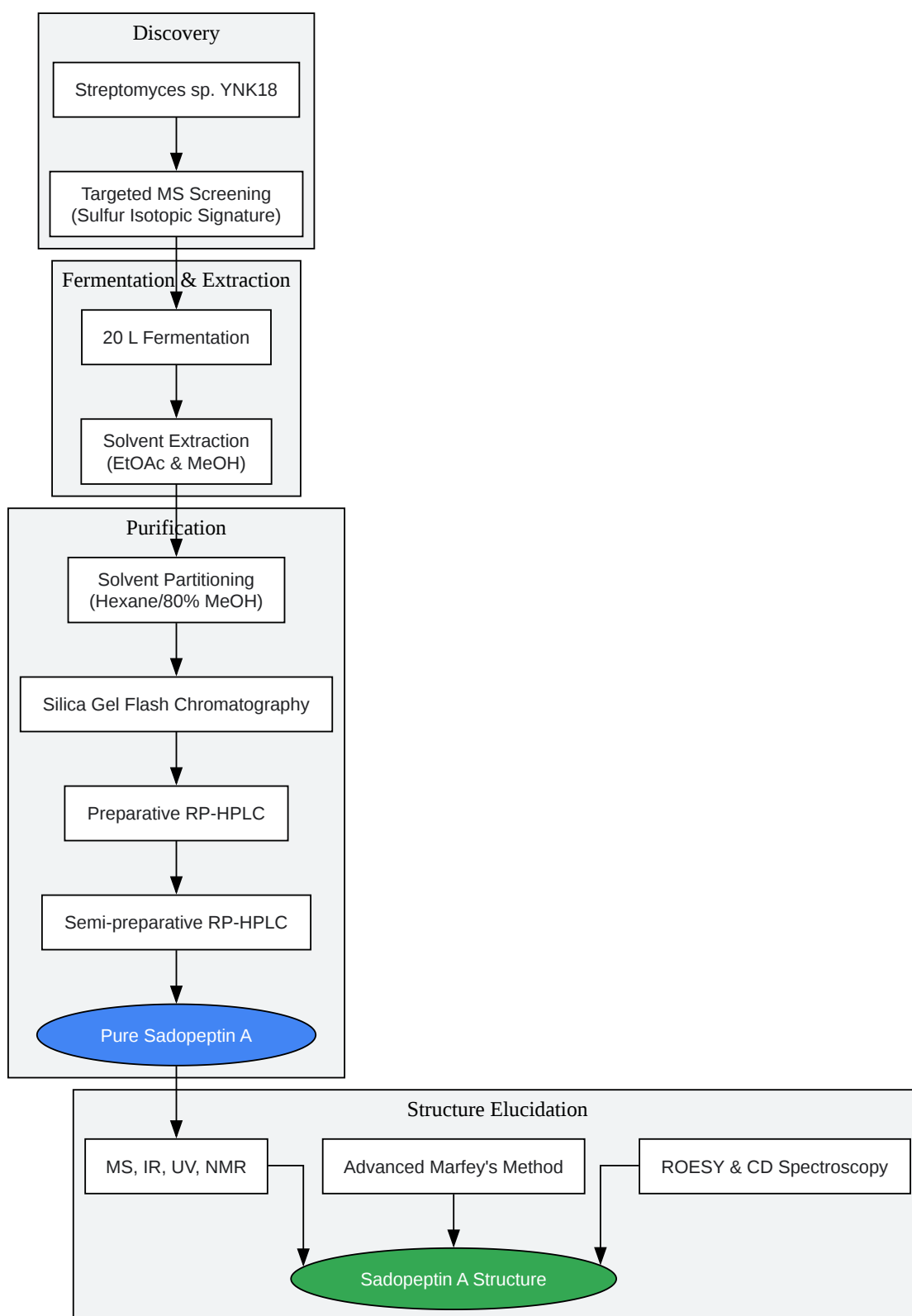
- Infrared (IR) and Ultraviolet (UV) Spectroscopy: IR spectroscopy indicated the presence of a sulfoxide functional group, while UV spectroscopy showed an absorption maximum characteristic of the peptide backbone.[2]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D ( $^1\text{H}$  and  $^{13}\text{C}$ ) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to establish the connectivity of the amino acid residues.
- Advanced Marfey's Method: The absolute configurations of the constituent amino acids were determined using the advanced Marfey's method after acid hydrolysis of the peptide.
- ROESY NMR Correlation and Circular Dichroism (CD) Spectroscopy: The stereochemistry of the molecule was further confirmed by the analysis of Rotating frame Overhauser Effect Spectroscopy (ROESY) NMR correlations and by comparing the experimental and calculated circular dichroism (CD) spectra.[3][4]

## Physicochemical Properties of Sadopeptin A

Property	Value
Molecular Formula	$\text{C}_{47}\text{H}_{69}\text{N}_9\text{O}_{13}\text{S}$
Molecular Weight	1020.48 g/mol
Appearance	Amorphous oil
UV (MeOH) $\lambda_{\text{max}}$	278 nm
IR $\nu_{\text{max}}$	1055 $\text{cm}^{-1}$ (sulfoxide)

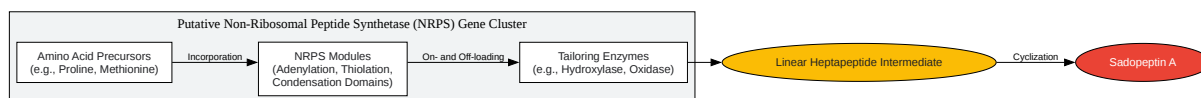
## Visualized Workflows and Pathways

The following diagrams illustrate the key processes in the discovery and biosynthesis of Sadopeptin A.



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**Figure 1:** Experimental workflow for the discovery and isolation of Sadopeptin A.



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**Figure 2:** Proposed biosynthetic pathway for Sadopeptin A.

## Biological Activity: Proteasome Inhibition

**Sadopeptins A** and B have been shown to be inhibitors of the proteasome, a key cellular machinery for protein degradation.[2][3] This activity suggests their potential as a new class of therapeutic agents.

## Quantitative Data: Proteasome Inhibitory Activity

The following table summarizes the in vitro proteasome inhibitory activity of Sadopeptin A.

Proteasome Activity	Substrate	Sadopeptin A Concentration ( $\mu\text{M}$ )	% Inhibition (Mean $\pm$ SD)
Chymotrypsin-like	suc-LLVY-AMC	50	45 $\pm$ 5
Chymotrypsin-like	suc-LLVY-AMC	100	70 $\pm$ 8
Trypsin-like	Boc-LRR-AMC	50	20 $\pm$ 4
Trypsin-like	Boc-LRR-AMC	100	35 $\pm$ 6

Data adapted from studies on purified human proteasomes.[2]

## Cytotoxicity

Sadopeptin A displayed detectable toxicity against human lung adenocarcinoma A549 cells only at concentrations greater than 200  $\mu\text{M}$ . [3] However, it was found to significantly reduce proteasome activity in whole-cell lysates at concentrations of 25  $\mu\text{M}$  and 50  $\mu\text{M}$ . [3]

This guide provides a comprehensive technical overview of the discovery and isolation of Sadopeptin A. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and microbial biotechnology.

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